molecular formula C14H12S B1624059 2,3-Dimethyldibenzothiophene CAS No. 31317-17-6

2,3-Dimethyldibenzothiophene

Cat. No.: B1624059
CAS No.: 31317-17-6
M. Wt: 212.31 g/mol
InChI Key: KEIKATUAMBEIQN-UHFFFAOYSA-N
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Description

2,3-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 3 positions. This compound is a derivative of dibenzothiophene and is known for its significance in petroleum chemistry and geochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyldibenzothiophene can be synthesized through thermal simulation experiments involving 3,3’-dimethylbiphenyl and sulfur in closed gold tubes at temperatures ranging from 200 to 500°C and pressures of 10 MPa . The reaction conditions influence the regioselectivity of the thiophene formation reaction, which is crucial for obtaining the desired isomer.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves hydrodesulfurization processes. These processes utilize catalysts such as bulk nickel phosphide, which exhibit high desulfurization activity . The choice of catalysts and reaction conditions is critical for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with scission of carbon-sulfur bonds.

    Substitution: Substituted aromatic compounds.

Properties

IUPAC Name

2,3-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIKATUAMBEIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424044
Record name 2,3-dimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31317-17-6
Record name 2,3-dimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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